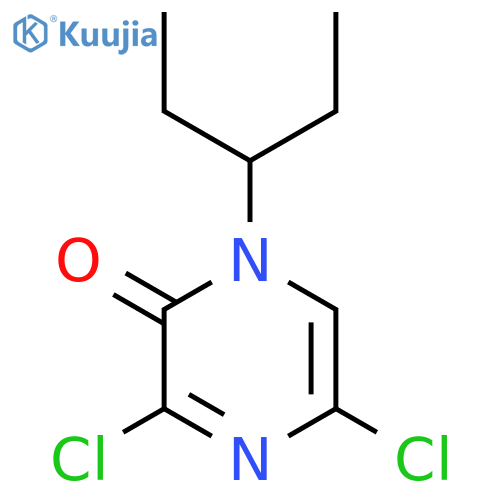

Cas no 204856-50-8 (2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)-)

204856-50-8 structure

商品名:2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)-

CAS番号:204856-50-8

MF:C9H12N2OCl2

メガワット:235.11

CID:3896399

2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)- 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)-

-

2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8747912-1.0g |

3,5-dichloro-1-(pentan-3-yl)-1,2-dihydropyrazin-2-one |

204856-50-8 | 95% | 1.0g |

$0.0 | 2023-01-13 |

2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)- 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

204856-50-8 (2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)-) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量